6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde
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Overview
Description
6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and an aldehyde group at the 3rd position of the indazole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-3-nitrotoluene.
Bromination: The bromination of 4-bromo-3-nitrotoluene using bromine in the presence of a suitable catalyst yields 4-bromo-3-nitro-1-bromomethylbenzene.
Bartoli Reaction: The intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide to form 7-bromo-4-(bromomethyl)-2-methylindole.
Methoxylation: The methoxylation of the indole derivative is carried out using sodium methoxide in methanol to introduce the methoxy group at the 4th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 6-Bromo-4-methoxy-1H-indazole-3-carboxylic acid.
Reduction: 6-Bromo-4-methoxy-1H-indazole-3-methanol.
Substitution: 6-Amino-4-methoxy-1H-indazole-3-carbaldehyde (when using amines).
Scientific Research Applications
6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: It serves as a precursor for the development of biologically active molecules, including potential anticancer and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure but lacks the methoxy group.
4-Methoxy-1H-indazole-3-carbaldehyde: Similar structure but lacks the bromine atom.
6-Bromo-4-methoxy-1H-indazole: Similar structure but lacks the aldehyde group.
Uniqueness
6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and methoxy groups along with the aldehyde functionality. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-bromo-4-methoxy-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-3-5(10)2-6-9(8)7(4-13)12-11-6/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRTZJMJZYVEAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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